5-(Aminomethyl)-2-methylpyrimidin-4-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of medicinal chemistry. gsconlinepress.comnih.gov Its derivatives are integral to life itself, forming the basic structure of nucleobases such as cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.com This inherent biological relevance has made pyrimidine and its analogs a fertile ground for the discovery and development of new drugs. nih.gov

The versatility of the pyrimidine ring allows for a wide array of chemical modifications, leading to compounds with diverse pharmacological activities. gsconlinepress.comnih.gov Researchers have successfully synthesized pyrimidine derivatives that exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects, among others. nih.govorientjchem.org The ability to introduce various substituents at different positions on the pyrimidine core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov This has led to the development of numerous FDA-approved drugs containing the pyrimidine scaffold for a variety of treatments. mdpi.com

Historical Perspective on the Research and Significance of Aminopyrimidines

The study of pyrimidines dates back to 1818 when alloxan (B1665706) was first isolated from the oxidation of uric acid. gsconlinepress.com However, it was the discovery of pyrimidine bases in nucleic acids that truly highlighted their biological importance. gsconlinepress.com Within the vast family of pyrimidine derivatives, aminopyrimidines, which feature an amino group attached to the pyrimidine ring, have garnered significant attention from researchers. nih.govnih.gov

Historically, the exploration of aminopyrimidines has been closely linked to the study of vitamins and cofactors. A pivotal example is thiamine (B1217682) (Vitamin B1), which contains a pyrimidine moiety and is essential for crucial metabolic processes. nih.govacs.org The quest to understand and synthesize thiamine and its components spurred early research into the chemistry of aminopyrimidines. acs.org Over the decades, the focus has expanded dramatically, with aminopyrimidines now recognized as privileged structures in drug discovery, capable of interacting with a wide range of biological targets. mdpi.com Their ability to form hydrogen bonds and participate in various intermolecular interactions makes them ideal candidates for designing enzyme inhibitors and receptor ligands. nih.gov

Structural Framework and Relevance of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (B11966) in Chemical Research

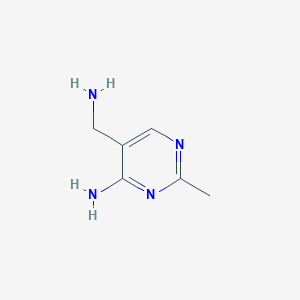

This compound, also known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a specific aminopyrimidine that holds significance as a key intermediate in the synthesis of Vitamin B1. acs.orgacs.org Its structure is characterized by a pyrimidine core with an amine group at position 4, a methyl group at position 2, and an aminomethyl group at position 5. nih.gov

The strategic placement of these functional groups makes it a versatile building block in organic synthesis. The primary amine of the aminomethyl group and the amino group on the pyrimidine ring offer reactive sites for further chemical transformations, allowing for the construction of more complex molecules. google.com

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| Melting Point | 270-272 °C |

| Boiling Point | 301.6 °C at 760 mmHg |

| Flash Point | 161.5 °C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Data sourced from various chemical databases. nih.govlookchem.comnih.gov |

The relevance of this compound extends beyond its role as a vitamin precursor. Its structural motifs are found in various compounds investigated in medicinal chemistry research. The aminopyrimidine core is a well-established pharmacophore, and the presence of additional functional groups provides opportunities for creating libraries of novel compounds for biological screening. cardiff.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Aminomethyl 2 Methylpyrimidin 4 Amine

Conventional Multistep Synthesis Approaches

Traditional methods for synthesizing 5-(Aminomethyl)-2-methylpyrimidin-4-amine (B11966) have historically relied on a series of sequential reactions, often involving multiple steps and the isolation of intermediates. These approaches, while effective, are often characterized by long reaction times and the use of stoichiometric reagents.

Utilization of 2-Cyanoacetamide (B1669375) and Malononitrile (B47326) as Precursors

Key starting materials in conventional syntheses are 2-cyanoacetamide and malononitrile. researchgate.netacs.orgresearchgate.net One established method begins with the less expensive precursor, 2-cyanoacetamide. acs.org This is reacted to form an enamine intermediate, which then undergoes condensation to build the pyrimidine (B1678525) ring. acs.org An alternative approach utilizes malononitrile, which is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to also yield the same enamine intermediate. acs.orgresearchgate.net

Role of Vilsmeier Reagent and Acetamidine (B91507) in Reaction Sequences

The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), plays a pivotal role in these syntheses. researchgate.netacs.orgijpcbs.com It is employed to react with precursors like 2-cyanoacetamide to afford an enamine, a crucial intermediate for the subsequent cyclization step. acs.orgresearchgate.net This enamine is then condensed with acetamidine to construct the core 4-amino-2-methylpyrimidine ring structure, yielding 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). researchgate.netacs.org Acetamidine provides the C2-methyl group and one of the ring nitrogens, essential for forming the final pyrimidine architecture. epo.org

Continuous Flow Synthesis Techniques for Enhanced Efficiency

In recent years, the development of continuous flow synthesis has offered a more efficient, safer, and scalable alternative to traditional batch processing for the production of this compound.

Optimization of Reaction Conditions in Flow Systems (e.g., Temperature, Residence Time, Throughput)

A key advantage of continuous flow systems is the ability to precisely control and optimize reaction parameters, leading to improved yields and purity. For the synthesis of this compound, various conditions have been optimized. For instance, in the formation of an intermediate from 2-cyanoacetamide, the reaction mixture is pumped through a coil reactor with specific temperature zones to control the exothermic reaction. acs.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Multistep Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Starting Materials | 2-Cyanoacetamide, Malononitrile researchgate.netacs.orgresearchgate.net | 2-Cyanoacetamide acs.org |

| Key Reagents | Vilsmeier Reagent, Acetamidine researchgate.netacs.orgresearchgate.netijpcbs.com | Sequential flow devices acs.org |

| Terminal Step | Hydrogenation researchgate.netacs.orgresearchgate.net | Integrated within the flow process acs.org |

| Overall Yield | 65-70% acs.orgresearchgate.net | 84% acs.org |

| Reaction Time | Days researchgate.net | 74 minutes (total residence time) acs.org |

| Throughput | - | 0.92 g/h acs.org |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Cyanoacetamide |

| Malononitrile |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| Acetamidine |

| 4-amino-2-methylpyrimidine-5-carbonitrile |

Advantages of Continuous Flow Synthesis for Industrial Applications

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the industrial manufacturing of this compound and other pharmaceutical intermediates. This technology offers a multitude of advantages that address key challenges in chemical production, including safety, efficiency, and scalability.

One of the primary benefits of continuous flow synthesis is the significant enhancement of process safety. By conducting reactions in small-volume, continuous reactors, the risks associated with handling hazardous reagents and managing exothermic reactions are substantially minimized. The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways. This is particularly pertinent in the synthesis of this compound, which involves potentially energetic steps.

The scalability of continuous flow systems is inherently more straightforward than batch processes. Scaling up production in a continuous flow setup is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, rather than redesigning and revalidating larger reactors. This modularity provides greater flexibility and reduces the time and cost associated with scaling from laboratory to industrial production.

Furthermore, continuous flow technology allows for the integration of in-line analysis and real-time monitoring of critical process parameters. This capability ensures consistent product quality and allows for immediate adjustments to maintain optimal reaction conditions, leading to a more robust and reliable manufacturing process. The improved control over reaction parameters also often results in a cleaner product profile with fewer impurities.

| Advantage | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Minimizes the volume of hazardous materials and allows for superior control of reaction exotherms. | The synthesis involves reactive intermediates and exothermic steps, making the enhanced safety of flow chemistry highly beneficial. |

| Increased Efficiency | Reduces reaction times, increases throughput, and can lead to higher overall yields. | A reported continuous flow synthesis achieved an 84% total yield with a residence time of only 74 minutes. |

| Improved Scalability | Scaling up is achieved by extending run time or numbering-up reactors, avoiding costly redesign of large batch reactors. | Facilitates a more seamless transition from laboratory-scale development to industrial-scale production. |

| Consistent Product Quality | Precise control over reaction parameters and real-time monitoring ensure batch-to-batch consistency. | Leads to a higher purity product and reduces the burden of downstream purification processes. |

| Process Intensification | Enables the use of reaction conditions (e.g., high temperature and pressure) that are challenging in batch reactors. | Can unlock novel and more efficient synthetic routes that are not feasible in traditional batch setups. |

Mechanistic Investigations of Pyrimidine Ring Formation

The core of this compound is the pyrimidine ring, and understanding the mechanism of its formation is crucial for process optimization and control. The most common synthetic routes involve the condensation of a three-carbon precursor with an amidine.

Studies on Intermediates and Reaction Pathways

The synthesis of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, typically begins with a C3 synthon like 2-cyanoacetamide or malononitrile. In one scalable process, 2-cyanoacetamide is reacted with a Vilsmeier reagent, which is formed from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This reaction forms an electrophilic enamine intermediate.

In an alternative approach starting from malononitrile, an ionic salt prepared from DMF and dimethyl sulfate can be used to generate a similar enamine intermediate, which then reacts with acetamidine hydrochloride to yield the same 4-amino-2-methylpyrimidine-5-carbonitrile.

Role of Nucleophilic Attack and Cyclization Mechanisms

The formation of the pyrimidine ring is a classic example of a condensation reaction driven by nucleophilic attack and subsequent intramolecular cyclization. The acetamidine, with its two nitrogen atoms, acts as the N-C-N component that closes the ring.

The mechanism proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of acetamidine, being nucleophilic, attacks the electrophilic β-carbon of the enamine intermediate. This forms a new carbon-nitrogen bond and generates a linear intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then acts as an internal nucleophile, attacking the nitrile or a related electrophilic carbon center of the original C3 synthon. This step leads to the formation of the six-membered dihydropyrimidine ring.

Aromatization: The dihydropyrimidine intermediate readily undergoes elimination of a leaving group (such as dimethylamine from the Vilsmeier reagent) and tautomerization to achieve the stable, aromatic pyrimidine ring system of 4-amino-2-methylpyrimidine-5-carbonitrile.

The driving force for this reaction sequence is the formation of the highly stable aromatic pyrimidine ring. The specific reaction conditions, such as temperature and pH, are optimized to favor each of these mechanistic steps and maximize the yield of the desired product.

Scalability and Process Development Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. For the synthesis of this compound, both batch and continuous manufacturing processes have been successfully scaled.

Key considerations for process development include:

Raw Material Sourcing and Cost: The choice between starting materials like 2-cyanoacetamide and malononitrile can be influenced by their cost and availability on an industrial scale.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading is critical for maximizing yield and minimizing by-product formation at a larger scale. In continuous flow, residence time and flow rates are additional key parameters to be controlled.

Hydrogenation Step: The reduction of the nitrile group in 4-amino-2-methylpyrimidine-5-carbonitrile to the aminomethyl group is a critical and often challenging step.

Safety of Hydrogenation: Hydrogenations are inherently hazardous due to the use of flammable hydrogen gas, often under pressure. In a batch process, this necessitates specialized high-pressure reactors and stringent safety protocols. Continuous flow hydrogenation offers a significant safety advantage by minimizing the volume of hydrogen and the reaction mixture at any given time.

Process Control and Automation: Implementing robust process analytical technology (PAT) is crucial for monitoring and controlling critical process parameters in real-time. This is particularly important for continuous processes to ensure consistent product quality.

Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve crystallization, filtration, and drying steps, all of which need to be optimized for large-scale production.

Waste Management: The environmental impact of the process is a major consideration. Developing a process that minimizes waste generation and allows for the recycling of solvents and catalysts is essential for sustainable manufacturing.

The development of a fully continuous flow process for this compound addresses many of these scalability challenges, offering a safer, more efficient, and more controlled manufacturing platform compared to traditional batch methods.

| Process Stage | Key Scalability Considerations |

| Pyrimidine Ring Formation | Cost and availability of starting materials (2-cyanoacetamide vs. malononitrile). Efficient heat management for exothermic steps. Control of reaction stoichiometry and residence time. |

| Hydrogenation of Nitrile | Catalyst selection, activity, and lifecycle. Management of high-pressure hydrogen and associated safety risks. Selectivity control to minimize over-reduction or side reactions. |

| Work-up and Isolation | Efficient product isolation from the reaction mixture. Scalable purification techniques (e.g., crystallization). Solvent recovery and recycling. |

| Overall Process | Integration of reaction and purification steps. Implementation of process analytical technology (PAT) for real-time monitoring. Waste minimization and environmental impact. |

Role of 5 Aminomethyl 2 Methylpyrimidin 4 Amine in Biological Systems and Biosynthesis

Precursor Function in Thiamine (B1217682) (Vitamin B1) Biosynthesis

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is indispensable for central carbon metabolism. oup.com The synthesis of thiamine is a complex process involving the separate formation of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety, which are subsequently coupled. nih.govresearchgate.net 5-(Aminomethyl)-2-methylpyrimidin-4-amine (B11966) is a derivative of the pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). wikipedia.org

The biosynthesis of the HMP portion of thiamine can occur de novo or through salvage pathways. tamu.edu In the de novo pathway in many bacteria, HMP phosphate (B84403) (HMP-P) is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. nih.govnih.gov This HMP-P is then phosphorylated to HMP pyrophosphate (HMP-PP). nih.gov

Alternatively, organisms can utilize salvage pathways to recycle thiamine and its precursors from the environment. tamu.edu It is within these salvage pathways that this compound plays a crucial role.

Involvement in Essential Metabolic Pathways

A recently discovered thiamine salvage pathway highlights the importance of this compound. tamu.edu In this pathway, thiamine degradation products are repurposed to regenerate the pyrimidine moiety. tamu.edu One such degradation product is N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. tamu.edunih.gov This formylated compound is transported into the cell and is acted upon by an amidohydrolase enzyme, YlmB, which removes the formyl group to yield this compound. tamu.eduuni-goettingen.de

Subsequently, the enzyme TenA, a thiaminase II, catalyzes the hydrolysis of this compound to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia. tamu.eduuni-goettingen.de This regenerated HMP can then enter the primary thiamine biosynthesis pathway, where it is phosphorylated by HMPP kinase (ThiD) to HMP-P and then to HMP-PP. nih.gov This entire process demonstrates a vital link between thiamine degradation and its biosynthesis, allowing organisms to efficiently recycle essential components.

Impact on Thiamine Uptake and Bioavailability

The existence of salvage pathways involving this compound directly impacts the bioavailability of thiamine precursors for organisms that cannot synthesize them de novo (auxotrophs). Many microorganisms, particularly in marine environments, are auxotrophic for thiamine or its pyrimidine moiety. nih.govresearchgate.net The breakdown of thiamine in the environment can release compounds like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, which can then be taken up by bacteria. tamu.edu

The enzymatic conversion of this breakdown product to HMP via this compound effectively increases the pool of available pyrimidine precursors for thiamine synthesis. tamu.edu This is particularly significant in environments where free thiamine is scarce. researchgate.net The ability to scavenge and convert these degradation products is a crucial survival strategy for many microbes.

Interactions with Biochemical Pathways and Enzymes

The conversion of this compound is mediated by specific enzymes that are integral to the thiamine salvage pathway.

| Enzyme | Substrate(s) | Product(s) | Organism Example |

| YlmB (amidohydrolase) | N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, H₂O | This compound, Formate | Bacillus subtilis |

| TenA (thiaminase II) | This compound, H₂O | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), NH₄⁺ | Bacillus subtilis |

This table summarizes the key enzymatic reactions involving this compound in the thiamine salvage pathway as observed in organisms like Bacillus subtilis. tamu.eduuni-goettingen.de

The enzyme TenA exhibits a specific activity, hydrolyzing the aminomethyl group of this compound to a hydroxymethyl group, thereby forming HMP. tamu.edu This reaction is a critical step that channels the salvaged pyrimidine back into the main thiamine biosynthetic route. tamu.edu

Biological Significance in Specific Organisms

The dynamics of thiamine biosynthesis and salvage, including the role of intermediates like this compound, have profound implications for microbial ecology.

Support of Thiamine Production in Phytoplankton and Algae

While the direct metabolism of this compound in phytoplankton and algae is not extensively detailed in the provided context, the broader ecological picture suggests its indirect importance. Many species of phytoplankton and algae are thiamine auxotrophs, relying on external sources of the vitamin or its precursors. nih.gov Marine bacteria play a crucial role as primary producers of thiamine and its intermediates. researchgate.net

The breakdown of thiamine from various sources in aquatic environments can lead to the formation of degradation products that are then processed by bacteria through salvage pathways. tamu.edu This bacterial activity, which can involve the conversion of this compound to HMP, enriches the dissolved organic matter pool with bioavailable thiamine precursors. nih.gov Phytoplankton and algae can then take up these precursors, supporting their growth and, by extension, the productivity of the entire aquatic food web. researchgate.net The compound 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine, a precursor to this compound, has been reported in Euglena gracilis, a species of algae. nih.gov

Role of Thiamine Pathway Intermediates in Microbial Ecology

The exchange of thiamine and its intermediates is a defining factor in shaping microbial communities. nih.gov The prevalence of HMP auxotrophy in diverse environments suggests that the pyrimidine moiety is a frequently shared metabolite. nih.gov The salvage pathway involving this compound contributes to the environmental pool of HMP, thereby influencing these microbial interactions. tamu.edu

Synthetic coculture studies with Escherichia coli and Vibrio anguillarum have demonstrated that the ability to share and utilize thiamine intermediates dictates the growth and composition of the microbial community. nih.gov The more frequent sharing of HMP compared to the thiazole moiety underscores the ecological significance of pathways that regenerate HMP, such as the one involving this compound. tamu.edunih.gov These metabolic exchanges are fundamental to the structure and function of natural microbial ecosystems. nih.gov

Derivatives of 5 Aminomethyl 2 Methylpyrimidin 4 Amine and Their Medicinal Chemistry Applications

Application as a Building Block for Novel Pharmaceutical Agents

5-(Aminomethyl)-2-methylpyrimidin-4-amine (B11966) is a versatile precursor in the synthesis of advanced pharmaceutical agents. drugbank.comtcichemicals.com Its structure, featuring a pyrimidine (B1678525) ring with strategically placed amino and aminomethyl groups, allows for a variety of chemical modifications. This adaptability has made it a key intermediate in the development of compounds targeting complex signaling pathways involved in disease. tcichemicals.comlgcstandards.com For instance, it is a known key intermediate in both the biological and chemical synthesis of thiamin (Vitamin B1). tcichemicals.com

One notable application is in the creation of selective Janus kinase (JAK) inhibitors. nih.gov Myeloproliferative neoplasms (MPNs) are often linked to a mutation in JAK2, making it a critical target for therapeutic intervention. nih.gov Starting from the this compound framework, medicinal chemists have designed and synthesized series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov Through systematic structural modifications, such as ring opening and optimization of the kinase solvent region, researchers have developed potent and selective JAK2 inhibitors. nih.gov

Investigations into Diverse Biological Activities of Derivatives

The structural versatility of this compound derivatives has enabled the exploration of a wide array of biological activities. The focus of many studies has been on developing novel treatments for cancer and inflammatory diseases.

Anticancer Activity Studies

The pyrimidine core is a well-established pharmacophore in oncology, and derivatives of this compound have shown significant promise in this area.

Derivatives based on the this compound scaffold have demonstrated potent cytotoxic effects against various human cancer cell lines. In one study, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated. rsc.org One of the most promising compounds from this series, designated as compound 7b , exhibited powerful cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively. rsc.org Notably, this compound showed significantly lower cytotoxicity towards the normal human hepatocyte cell line (LO2), suggesting a degree of selectivity for cancer cells. rsc.org

Another area of investigation involves the development of selective JAK2 inhibitors for myeloproliferative neoplasms. nih.gov A derivative, referred to as compound A8 , demonstrated excellent inhibitory activity against JAK2 kinase with an IC₅₀ of 5 nM. nih.gov This compound also showed significant cytotoxicity in cell-based assays. nih.gov

Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7b | MCF-7 (Breast Cancer) | 0.48 | rsc.org |

| Compound 7b | HeLa (Cervical Cancer) | 0.74 | rsc.org |

| Compound A8 (JAK2 Inhibitor) | JAK2 Kinase | 0.005 | nih.gov |

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central players in this process. nih.govnih.gov The activation of initiator caspases (like caspase-8 and -9) triggers a cascade involving executioner caspases (like caspase-3 and -7), ultimately leading to cell dismantling. mdpi.com

Research into the pyrimidine derivative compound 7b revealed its ability to induce apoptosis in MCF-7 cells through a mitochondrial-related pathway. rsc.org The compound was found to increase the generation of intracellular reactive oxygen species (ROS) and decrease the mitochondrial membrane potential. This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. rsc.org Further analysis showed that compound 7b could suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are often dysregulated in cancer and contribute to cell survival. rsc.org

Similarly, the selective JAK2 inhibitor compound A8 was found to exert its antitumor activity by inducing apoptosis. nih.gov In Ba/F3 cells expressing the JAK2V617F mutation, compound A8 significantly induced apoptosis at a concentration of 40 nM and arrested the cell cycle in the G0/G1 phase. nih.gov

Anti-inflammatory Efficacy and Mechanism of Action

Chronic inflammation is a key factor in the development and progression of many diseases. Derivatives of 4-aminopyrimidine (B60600) have been investigated for their anti-inflammatory properties. nih.govnih.gov These compounds have shown efficacy in models such as carrageenan-induced edema in rats. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through their role in producing prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). sci-hub.redmdpi.com Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. sci-hub.red

Studies on various pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. mdpi.comresearchgate.netrsc.org For example, a pyrazolo[3,4-d]pyrimidine derivative, DPP , was identified as a potent and selective COX-2 inhibitor with an IC₅₀ of 0.9 nM for COX-2, compared to 59.6 nM for COX-1. researchgate.net In another study, polysubstituted pyrimidines were developed as potent inhibitors of PGE2 production. sci-hub.red One compound, compound 32 , was found to be a dual inhibitor of COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1), with the inhibition of mPGES-1 being the primary mechanism for its reduction of PGE2. sci-hub.red It inhibited mPGES-1 activity with an IC₅₀ of 0.066 µM. sci-hub.red

Inhibition of Inflammatory Mediators by Pyrimidine Derivatives

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| DPP | COX-2 | 0.9 nM | researchgate.net |

| DPP | COX-1 | 59.6 nM | researchgate.net |

| Compound 32 | mPGES-1 | 0.066 µM | sci-hub.red |

Antimicrobial and Antiviral Properties

The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds with a wide array of pharmacological effects, including antimicrobial and antiviral activities. researchgate.net While extensive research into various pyrimidine derivatives has established their potential in combating infectious diseases, specific studies focusing solely on the antimicrobial and antiviral properties of this compound derivatives are not extensively detailed in the reviewed literature. However, the broader class of pyrimidine derivatives has shown promise.

Nitrogen-containing heterocyclic compounds, such as pyrimidines, are central to medicinal chemistry. nih.gov Their structural similarity to the nucleobases found in DNA and RNA makes them prime candidates for the development of agents that can interfere with microbial and viral replication.

Activity against Specific Viruses (e.g., Tobacco Mosaic Virus)

The Tobacco Mosaic Virus (TMV) is a well-studied plant virus that has served as a model for antiviral research. A variety of chemical compounds have been evaluated for their ability to inhibit TMV, with some pyrimidine-based structures showing notable activity. For instance, novel 1-tert-butyl-5-amino-4-pyrazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) sulfide (B99878) moiety have demonstrated excellent protective activity against TMV, with some compounds exhibiting better efficacy than the commercial agent ningnanmycin. nih.gov While these are not direct derivatives of this compound, this research highlights the potential of substituted amine-bearing heterocyclic systems in the development of anti-TMV agents. nih.gov

Furthermore, the synthesis and evaluation of 2,4,5-trisubstituted pyrimidines have been explored for their antiviral activities against other viruses, such as HIV-1. nih.gov These studies underscore the importance of the substitution pattern on the pyrimidine ring for antiviral potency. Although direct evidence for derivatives of this compound against TMV is limited, the established antiviral potential of the broader pyrimidine class suggests this scaffold could be a valuable starting point for developing novel anti-TMV agents. plos.org

Modulation of Specific Biological Pathways

Derivatives of the this compound scaffold have been intelligently designed and synthesized to act as modulators of specific biological pathways implicated in diseases like cancer and inflammatory conditions. These efforts have primarily focused on the development of selective inhibitors for key enzymes such as kinases and deubiquitinases.

Development as Selective Kinase Inhibitors (e.g., JAK2 Inhibitors)

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate cell growth and homeostasis. nih.gov Aberrant JAK2 activity is a known driver of myeloproliferative neoplasms, making it a significant therapeutic target. nih.gov The development of selective JAK2 inhibitors is a key goal to minimize side effects associated with targeting other members of the JAK family.

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which are structurally related to this compound, have been developed as potent and selective JAK2 inhibitors. Systematic exploration led to the discovery of compounds with high inhibitory activity. For example, compound 16m-(R) was identified as a potential and selective JAK2 inhibitor with an IC50 of 3 nM and exhibited 85- and 76-fold selectivity over JAK1 and JAK3, respectively. researchgate.net Another promising inhibitor, 21b , showed high inhibitory activity against JAK2 with an IC50 of 9 nM and demonstrated 276- and 184-fold selectivity over JAK1 and JAK3, respectively. researchgate.net

Table 1: Inhibitory Activity and Selectivity of Aminopyridine-based JAK2 Inhibitors

| Compound | JAK2 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |

|---|---|---|---|

| 16m-(R) | 3 | 85 | 76 |

| 21b | 9 | 276 | 184 |

| Crizotinib | 27 | - | - |

Data sourced from a study on aminopyridine derivatives as JAK2 inhibitors. researchgate.net

Inhibition of Deubiquitinases (e.g., USP1/UAF1)

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1 (USP1-associated factor 1), plays a crucial role in DNA damage response and is a promising target for cancer therapy. nih.gov The development of small molecules that can inhibit the deubiquitinating activity of the USP1/UAF1 complex is an active area of research.

Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. nih.gov While structurally distinct from the core compound of this article, these findings demonstrate the utility of the pyrimidine scaffold in targeting this enzyme complex. Through high-throughput screening and subsequent optimization, compounds with nanomolar inhibitory potency have been discovered. nih.gov For example, the compound ML323 was identified as a potent and selective inhibitor of USP1/UAF1. nih.gov Further studies on related derivatives have explored the structure-activity relationships to improve potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Pyrimidine Ring Modifications on Biological Activity

SAR studies on various classes of pyrimidine derivatives have provided valuable insights into how modifications to the pyrimidine core affect their biological targets.

In the context of kinase inhibitors , such as those targeting JAK2, the substitution pattern on the pyrimidine ring is critical for both potency and selectivity. For 2,4,5-trisubstituted pyrimidines, modifications at the C5 position have been shown to influence kinase selectivity. The introduction of a methyl group at the C5 position of the pyrimidine ring can be optimal for achieving selectivity for certain kinases. The electronic properties of substituents at this position also play a significant role in the inhibitory activity.

For inhibitors of USP1/UAF1 , SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed that modifications at various positions of the pyrimidine and the associated phenyl rings significantly impact inhibitory potency. For instance, replacing a thiophene (B33073) moiety with a phenyl ring at the C2 position led to a modest improvement in potency. nih.gov

The development of 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) also highlights the importance of the substitution pattern. In this class of compounds, the substituent at the C5 position of the pyrimidine scaffold was found to significantly influence the antiviral profile against mutant HIV-1 strains. nih.gov

These examples, while from different series of pyrimidine derivatives, collectively underscore the principle that even small modifications to the pyrimidine ring can lead to substantial changes in biological activity and selectivity, guiding the future design of derivatives of this compound.

Influence of Substituent Groups on Potency and Selectivity

The potency and selectivity of derivatives of this compound are significantly influenced by the nature and position of substituent groups. These modifications can dramatically alter the compound's interaction with its biological target, leading to enhanced efficacy and a more desirable therapeutic profile.

In the context of Janus kinase (JAK) inhibitors, the pyrimidin-2-amine core is crucial for maintaining activity, often forming hydrogen bonds with key amino acid residues in the kinase hinge region, such as TYR931 and LEU932. nih.gov The introduction of a sulfonamide group has been shown to be vital for both activity and selectivity. nih.gov For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. Systematic exploration led to the discovery of a compound, A8, which demonstrated excellent potency for JAK2 with an IC₅₀ value of 5 nM. nih.govacs.org This compound also exhibited significant selectivity over other JAK family members, being 38.6-fold selective for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. nih.govacs.org

The size and electronic properties of substituents also play a critical role. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, the introduction of a trifluoromethyl group at the C-5 position of the pyrimidine ring was explored. cardiff.ac.uk While the trifluoromethyl group is metabolically more stable and a strong electron-withdrawing group which could enhance binding to the hinge region, the resulting analogs showed decreased potency against both CDK9 and CDK2 compared to their C-5 methyl counterparts. cardiff.ac.uk This suggests that steric bulk at this position is not well-tolerated. cardiff.ac.uk

Furthermore, extending a substituent into a hydrophobic pocket of the target protein can be a successful strategy. In the design of CDK9 inhibitors, extending the R2 substituent into a hydrophobic pocket to interact with the gatekeeper residue Phe103 was a key consideration. cardiff.ac.uk Similarly, for Polo-like kinase 4 (PLK4) inhibitors, the substituent group on the aminopyrimidine core was designed to extend into a hydrophobic cavity adjacent to the DFG motif. nih.gov

The addition of a second amino group to a pharmacophore can also impact potency. In a study on rimantadine (B1662185) analogs, the introduction of a 1,2-diaminoethyl group resulted in a compound that was a 4-fold more potent inhibitor than its monoamino parent compound, likely due to additional hydrogen bonding interactions with the M2 protein receptor. nih.gov

The following table summarizes the activity of selected N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as JAK2 inhibitors:

| Compound | R Group | JAK2 IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 | Selectivity vs TYK2 |

| A8 | -SO₂-c-propyl | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.gov

Key Structural Features for Desired Pharmacological Profiles

Achieving a desired pharmacological profile for derivatives of this compound hinges on the strategic incorporation of key structural features that govern their interaction with biological targets.

A fundamental requirement for many kinase inhibitors is a heterocyclic core capable of forming hydrogen bonds with the hinge region of the kinase. The pyrimidin-2-amine scaffold serves this purpose effectively in many derivatives. nih.govnih.gov This interaction acts as an anchor, properly orienting the rest of the molecule within the active site.

To enhance potency and selectivity, substituents are strategically placed to exploit specific pockets and residues within the target protein. For instance, in the design of selective JAK2 inhibitors, a sulfonamide group was identified as a crucial feature for both activity and selectivity. nih.gov In another example, with CDK9 inhibitors, extending a substituent (R2 group) into a hydrophobic pocket to interact with the gatekeeper residue (Phe103) was a key design element. cardiff.ac.uk

Furthermore, modifications aimed at improving physicochemical properties are essential for a good pharmacological profile. The trifluoromethyl group, for instance, is often used to enhance metabolic stability and oral bioavailability due to the strength of the C-F bond. cardiff.ac.uk

Computational Chemistry and Molecular Modeling Studies of Derivatives

In Silico Prediction of Pharmacological Properties

In silico methods are increasingly employed in drug discovery to predict the pharmacological properties of compounds before their synthesis, thereby saving time and resources. nih.gov These computational tools can forecast a range of properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. biotechnologia-journal.org

For derivatives of this compound, web-based servers like Molinspiration and admetSAR can be utilized. biotechnologia-journal.org Molinspiration predicts molecular properties such as the n-octanol-water partition coefficient (log P), molecular weight (MW), number of hydrogen bond donors and acceptors, and total polar surface area (TPSA), which are used to assess drug-likeness based on Lipinski's rule of five. biotechnologia-journal.org The admetSAR server provides information on properties like human intestinal absorption, blood-brain barrier penetration, and potential for AMES toxicity, hepatotoxicity, and carcinogenicity. biotechnologia-journal.org

Quantitative Structure-Activity Relationship (QSAR) models are also powerful tools. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can predict the activity of novel derivatives. nih.gov These models generate contour maps that visually represent how different structural modifications (e.g., steric, electrostatic, hydrophobic) are likely to affect biological activity, guiding the design of more potent compounds. nih.gov For instance, a CoMSIA model for a series of GSK-3 inhibitors indicated that electrostatic and hydrogen-bond donor fields played a crucial role in their activity. nih.gov

The following table showcases a hypothetical in silico prediction of drug-like properties for a derivative of this compound:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 | < 500 |

| LogP | < 5 | < 5 |

| Hydrogen Bond Donors | < 5 | < 5 |

| Hydrogen Bond Acceptors | < 10 | < 10 |

| TPSA | < 140 Ų | < 140 Ų |

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound derivatives at the molecular level and in estimating their binding affinity.

The binding affinity, often expressed as a docking score or free energy of binding (ΔG), provides a quantitative measure of the strength of the interaction between the ligand and the protein. nih.govnih.gov A more negative ΔG value indicates a stronger binding affinity. nih.gov These scores are used to rank and prioritize compounds for synthesis and biological testing. For example, in a study of anti-inflammatory compounds, derivatives with the most negative binding affinities were identified as the most promising candidates. nih.gov

The following table illustrates hypothetical docking results for a series of derivatives against a target protein:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -9.5 | TYR931, LEU932, ASP994 |

| Derivative 2 | -8.7 | TYR931, LEU932 |

| Derivative 3 | -10.2 | TYR931, LEU932, ASP994, VAL863 |

Conformational Analysis and Protein-Ligand Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand is a critical determinant of its ability to bind to a protein.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of ligands and the dynamic nature of protein-ligand interactions over time. nih.gov MD simulations can validate the stability of binding poses predicted by molecular docking and provide insights into the detailed interactions that stabilize the complex. nih.govnih.gov

For example, in the design of CDK9 inhibitors, the introduction of a substituent at the C5-position of the pyrimidine ring was found to induce a steric clash with another substituent on an adjacent thiazole (B1198619) ring. cardiff.ac.uk This conformational constraint likely contributed to the observed loss of potency. cardiff.ac.uk

Analysis of protein-ligand interactions often involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the case of JAK2 inhibitors, the hydrogen bonds between the pyrimidin-2-amine and the hinge region are a recurring and vital interaction. nih.gov The sulfonamide group's ability to form additional interactions further stabilizes the complex. nih.gov These detailed interaction patterns, elucidated through computational studies, are invaluable for the rational design of new and improved derivatives.

Advanced Research Perspectives and Applications

Research as a Chemical Probe in Biochemical Assays

While not a classical chemical probe designed to interact with a specific protein target, 5-(Aminomethyl)-2-methylpyrimidin-4-amine (B11966) serves as a crucial chemical reactant and precursor for probing complex biochemical reactions, particularly the Maillard reaction. nih.govpromega.comnih.gov The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars and is fundamental to the flavor and color of cooked foods. tandfonline.com

Research has shown that this compound, a degradation product of thiamine (B1217682), reacts with C4 fragments derived from glucose to form a yellow Maillard pigment named pyrizepine. nih.gov In studies investigating the formation of this pigment, this compound was detected in the reaction solution, and it was demonstrated that the pigment could be formed when this compound was used as a starting material in place of thiamine. nih.gov This positions this compound as a key molecule for investigating the pathways of thiamine degradation and its subsequent reactions, allowing researchers to probe the formation mechanisms of specific Maillard reaction products. nih.govtandfonline.com

Role in Taste Science and Food Chemistry

The degradation of thiamine during food processing is a significant area of study in food chemistry, leading to the formation of various aroma and taste-active compounds. This compound is a central precursor in the generation of novel taste-enhancing molecules, particularly those imparting the "kokumi" sensation—a taste characterized by continuity, mouthfulness, and thickness. researchgate.netnih.gov

During thermal processing, this compound, formed from the breakdown of thiamine, participates in Maillard-type reactions to create a variety of potent taste modulators. researchgate.netnih.gov Studies have identified several derivatives that contribute to the desirable savory flavors in processed foods. nih.govacs.org For instance, increasing the concentration of thiamine in process flavors leads to products with significantly higher kokumi activity, with marker molecules for this enhancement including derivatives of its pyrimidine (B1678525) moiety. researchgate.netnih.gov The conversion of thiamine into these taste-modulating compounds can be directed by controlling reaction conditions such as pH (optimally around 6.5), heating temperature (120 °C), and time (120 min). nih.govacs.org

A novel system using natural deep eutectic solvents (NADES) composed of thiamine, cysteine, ribose, and sodium hydroxide (B78521) has been developed to achieve high yields of these taste-modulating derivatives. nih.govacs.org

Sensory-based targeted isolation and analysis have successfully identified several potent kokumi-active derivatives that originate from the this compound structure. These compounds are considered natural "food-borne" taste enhancers found in thiamine-rich, thermally treated foods. nih.govacs.org Research has shown that compounds such as S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine exhibit strong kokumi enhancement at very low concentrations. researchgate.net The identification of these molecules has opened new avenues for the knowledge-based optimization of thiamine-containing process flavors. researchgate.net

The table below details some of the identified kokumi-active thiamine derivatives and their taste threshold concentrations, highlighting their potency. researchgate.netnih.gov

| Derivative Name | Taste Threshold (μmol/L) |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | 35 - 120 |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | 35 - 120 |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | 120 |

| 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine | 35 - 880 |

| (4-amino-2-methylpyrimidin-5-yl)methanethiol | 35 - 880 |

| 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine | 35 - 880 |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one | 35 - 880 |

Comparison with Structurally Related Pyrimidines for Unique Features

The unique functionality of this compound is best understood when compared to its structurally related pyrimidine analogs, particularly 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Both are key precursors in the biosynthesis of thiamine pyrophosphate (TPP). wikipedia.org

| Feature | This compound | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) |

| Functional Group at C5 | Aminomethyl (-CH₂NH₂) | Hydroxymethyl (-CH₂OH) |

| Role in Thiamine Biosynthesis | A key intermediate. acs.org | Also a key biogenetic precursor to TPP. wikipedia.org |

| Role in Maillard Reaction | Directly reacts with sugar fragments to form pigments like pyrizepine. nih.gov | Less directly implicated in forming nitrogen-containing pigments compared to its amino counterpart. |

| Formation | Can be formed from the degradation of thiamine or synthesized from precursors like 2-cyanoacetamide (B1669375) or malononitrile (B47326). acs.orgacs.org | Arises from the purine (B94841) biosynthetic precursor 5-aminoimidazole ribotide (AIR) in bacteria. wikipedia.org |

| Reactivity | The primary amine of the aminomethyl group is highly reactive in Maillard and other condensation reactions, leading to taste-active sulfur-containing compounds and pigments. tandfonline.comresearchgate.net | The hydroxyl group is primarily involved in phosphorylation to HMP-P and HMP-PP during TPP biogenesis. wikipedia.org |

The primary difference lies in the functional group at the 5-position of the pyrimidine ring. The aminomethyl group of this compound provides a reactive primary amine, making it a potent participant in Maillard reactions that generate complex flavor and color compounds. tandfonline.comresearchgate.net In contrast, the hydroxymethyl group of HMP is primarily a site for phosphorylation in the canonical thiamine biosynthesis pathway. wikipedia.org This makes this compound particularly significant in the context of food chemistry and flavor science. researchgate.net

Future Directions in Therapeutic Development and Process Chemistry

The utility of this compound continues to expand, with promising future directions in both therapeutic applications and industrial process chemistry.

In therapeutic development , the pyrimidine scaffold is a well-established pharmacophore. This compound serves as a versatile building block for the synthesis of more complex bioactive molecules. chemimpex.com Its structure allows for modifications to create compounds with enhanced biological activity, making it a valuable intermediate in drug discovery, particularly for developing agents targeting enzymes involved in disease. chemimpex.com For example, other N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms, suggesting that the pyrimidine core is amenable to creating targeted therapies. nih.gov Future research may focus on using this compound as a starting point for novel therapeutics in oncology and infectious diseases. chemimpex.com

In process chemistry , significant advancements have been made in the synthesis of this compound, a crucial intermediate for Vitamin B1 production. acs.org Researchers have developed scalable and efficient synthetic routes from inexpensive starting materials like 2-cyanoacetamide and malononitrile. acs.orgresearchgate.net A key future direction is the optimization of these processes using continuous flow chemistry. A fully continuous flow synthesis has been demonstrated, achieving an 84% total yield with a significantly reduced residence time of 74 minutes. acs.orgacs.org This method enhances safety, efficiency, and scalability, making it suitable for industrial use. acs.orgacs.org Future work will likely focus on further refining these continuous flow systems to improve throughput and reduce costs, solidifying its importance as a valuable precursor for both nutritional supplements and other fine chemicals. acs.orggoogle.com

Q & A

Q. What role does this compound play in multi-step syntheses of heterocyclic compounds?

- Methodology : The compound acts as a building block for fused heterocycles (e.g., thiadiazolo-pyrimidines). For example, coupling with 1,3,4-thiadiazole-2-amines via Cu-catalyzed click chemistry yields antimicrobial agents. Optimize regioselectivity using directing groups (e.g., Boc-protected amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.